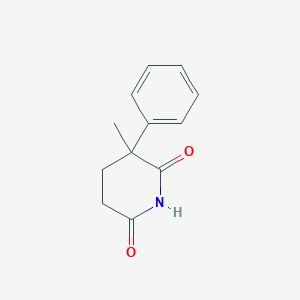
3-Phenyl-3-methylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-methylpiperidine-2,6-dione is a chemical compound with the molecular formula C12H13NO2 It is a derivative of piperidinedione, characterized by the presence of a methyl and a phenyl group at the 3rd position of the piperidinedione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-methylpiperidine-2,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-3-phenylglutaric acid with ammonia or an amine to form the corresponding imide. The reaction is usually carried out in a solvent such as toluene or xylene, with the temperature maintained between 100-150°C to facilitate the formation of the imide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3-methylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imide group to an amine group.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The imide group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and methyl groups can interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Piperidinedione, 3-phenyl-: Similar structure but lacks the methyl group.
2,6-Piperidinedione, 3-ethyl-1-methyl-3-phenyl-: Contains an additional ethyl group.
Glutarimide: The parent compound without the phenyl and methyl groups.
Uniqueness
3-Phenyl-3-methylpiperidine-2,6-dione is unique due to the presence of both a methyl and a phenyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
14149-35-0 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-methyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
MCJWXKGQUZKDIC-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















